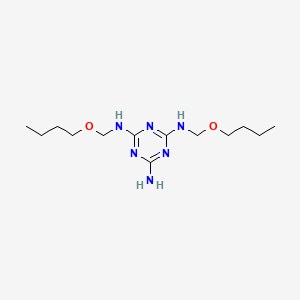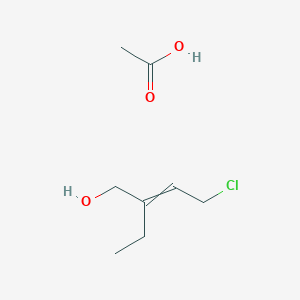
Dimethyl-lambda~2~-stannane--selenium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-lambda~2~-stannane–selenium (2/1) is an organometallic compound that features a tin-selenium bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-stannane–selenium (2/1) typically involves the reaction of dimethyl-lambda~2~-stannane with selenium compounds under controlled conditions. One common method is the direct reaction of dimethyl-lambda~2~-stannane with elemental selenium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene, and the mixture is heated to facilitate the formation of the tin-selenium bond.
Industrial Production Methods
Industrial production of dimethyl-lambda~2~-stannane–selenium (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-lambda~2~-stannane–selenium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium atom can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the selenium atom. These reactions are usually carried out in the presence of a catalyst and under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state tin-selenium compounds.
Reduction: Lower oxidation state tin-selenium compounds.
Substitution: Tin-halogen compounds and elemental selenium.
Aplicaciones Científicas De Investigación
Dimethyl-lambda~2~-stannane–selenium (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of dimethyl-lambda~2~-stannane–selenium (2/1) involves the interaction of the tin-selenium bond with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also undergo redox reactions, influencing the redox state of other molecules and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-lambda~2~-stannane–tellurium (3/2)
- Dimethyl-lambda~2~-stannane–sulfur (2/1)
- Dimethyl-lambda~2~-stannane–oxygen (2/1)
Uniqueness
Dimethyl-lambda~2~-stannane–selenium (2/1) is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, tellurium, and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the reactivity and stability of the compound, making it suitable for specific applications where other chalcogen analogs may not be effective.
Propiedades
Número CAS |
65299-90-3 |
|---|---|
Fórmula molecular |
C8H24Se2Sn4 |
Peso molecular |
753.1 g/mol |
InChI |
InChI=1S/8CH3.2Se.4Sn/h8*1H3;;;;;; |
Clave InChI |
PSCDZSYTDJTAIQ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]C.C[Sn]C.C[Sn]C.C[Sn]C.[Se].[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
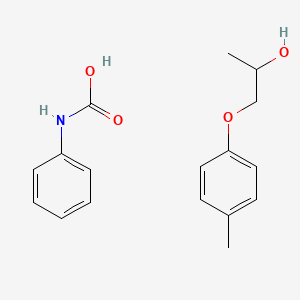

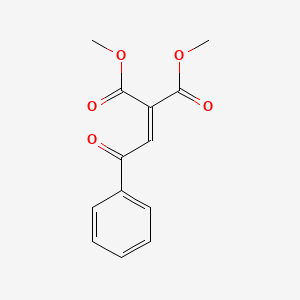
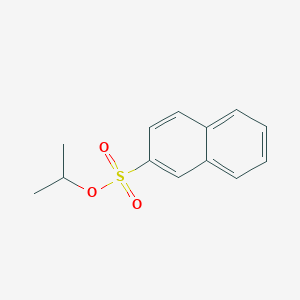

![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
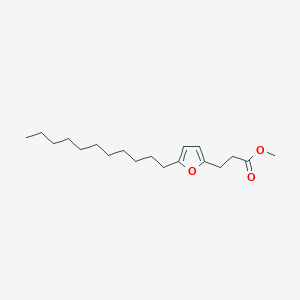
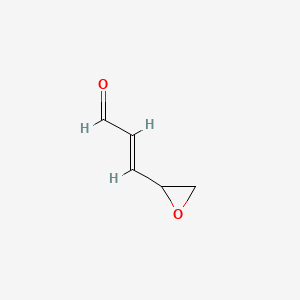
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
